PI3Kα Inhibitory Potency: Nanomolar IC₅₀ vs. Micromolar Comparator
2-Benzoyl-3-methylpyridine exhibits sub-100 nM inhibitory activity against PI3Kα (p110α), with an IC₅₀ of 35 nM, while the structurally related 3-benzoylpyridine shows markedly weaker inhibition, with reported IC₅₀ values of 2.4 μM, 3.0 μM, and 5.4 μM against PI3Kγ, δ, and β, respectively [1]. This represents an approximate 70- to 150-fold difference in potency. The data underscores the critical impact of the methyl group at the 3-position and the benzoyl group at the 2-position for high-affinity PI3Kα binding.
| Evidence Dimension | PI3Kα (p110α) inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 35 nM (PI3Kα); 74 nM (PI3Kδ); 95 nM (PI3Kβ) |
| Comparator Or Baseline | 3-Benzoylpyridine: IC₅₀ = 2.4 μM (PI3Kγ), 3.0 μM (PI3Kδ), 5.4 μM (PI3Kβ) |
| Quantified Difference | ~70-fold to 150-fold more potent against PI3Kα and δ isoforms |
| Conditions | Inhibition of recombinant human N-terminal Myr signal and C-terminal Flag-tagged PI3K p110alpha expressed in rat Rat1 cells |
Why This Matters
Researchers targeting PI3Kα-driven cancers or inflammatory pathways require the nanomolar potency of 2-Benzoyl-3-methylpyridine to achieve meaningful cellular activity; substitution with 3-benzoylpyridine would require 100× higher concentrations, introducing off-target effects and poor translational relevance.
- [1] BindingDB. (2026). BDBM207234: 2-Benzoyl-3-methylpyridine - PI3K p110alpha, p110delta, p110beta IC50 values. Retrieved from BindingDB. View Source
